

An In-depth Technical Guide to 3,3'-Carbonylbis(7-diethylaminocoumarin)

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Compound of Interest

Compound Name: 3,3'-Carbonylbis(7-diethylaminocoumarin)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **3,3'-Carbonylbis(7-diethylaminocoumarin)** (CAS No. 63226-13-1), a symmetrical ketone derivative of the highly fluorescent 7-diethylaminocoumarin scaffold. This molecule has garnered significant interest for its potent photophysical properties, positioning it as a valuable tool in advanced biological research and therapeutic development. Its core utility lies in its function as a high-performance fluorescent probe and a heavy atom-free triplet photosensitizer. These characteristics make it particularly suitable for applications in high-resolution bioimaging and as a potential agent in photodynamic therapy (PDT). This document consolidates critical data on its chemical properties, synthesis, photophysical characteristics, and key applications, offering field-proven insights and detailed protocols to enable its effective use in a research and development setting.

Core Chemical Identity and Physicochemical Properties

3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound where two 7-diethylaminocoumarin units are linked by a central carbonyl group.^{[1][2]} This structure creates an extended π -conjugated system responsible for its strong absorption in the visible spectrum

and intense fluorescence.[3] The presence of diethylamino groups enhances its solubility in organic solvents and significantly influences its photophysical behavior.[2]

Table 1: Chemical Identity and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	63226-13-1	[2]
IUPAC Name	7-(diethylamino)-3-[[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl]-2H-chromen-2-one	[1]
Molecular Formula	C ₂₇ H ₂₈ N ₂ O ₅	[2]
Molecular Weight	460.52 g/mol	[4]
Appearance	Yellow to orange crystalline powder	[1][4]
Melting Point	214 - 216.5 °C	[4][5]
Boiling Point (est.)	696.9 °C at 760 mmHg	[4]
Solubility	Soluble in organic solvents like Toluene, THF, EtOH	[1][2]
LogP (XLogP3)	5.4	[4]
Topological Polar Surface Area	76.2 Å ²	[4]

Synthesis and Characterization

The synthesis of 3,3'-carbonyl biscoumarin derivatives is typically achieved through a facile and efficient one-pot reaction.[3] This approach offers high yields and operational simplicity, making the compound readily accessible for research purposes.

Rationale for Synthetic Strategy

The chosen synthetic route, a piperidine-catalyzed condensation reaction, is a variation of the Knoevenagel condensation followed by a Michael addition. This method is favored for its

efficiency and use of a basic catalyst which avoids harsh acidic conditions that could degrade the coumarin core. The one-pot nature of the reaction minimizes intermediate isolation steps, thereby improving overall yield and reducing solvent waste, aligning with greener chemistry principles.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of biscoumarin derivatives. [\[6\]](#)[\[7\]](#)

Objective: To synthesize **3,3'-Carbonylbis(7-diethylaminocoumarin)** from 4-hydroxycoumarin and an appropriate aldehyde.

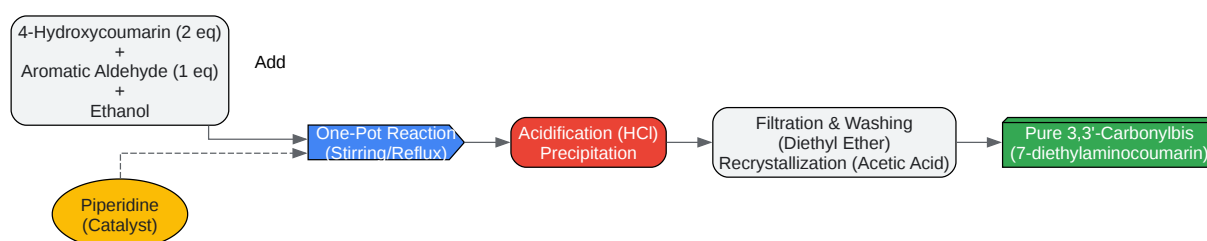
Materials:

- 4-hydroxycoumarin
- Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
- Piperidine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for acidification)
- Diethyl ether (for washing)
- Acetic acid (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-hydroxycoumarin (2 equivalents) and the selected aromatic aldehyde (1 equivalent) in ethanol.
- **Catalysis:** Add a catalytic amount of piperidine to the mixture.
- **Reaction:** Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
- Purification: Filter the crude product and wash thoroughly with diethyl ether. Recrystallize the solid from glacial acetic acid to yield pure, yellow-colored 3,3'-Carbonylbiscoumarins.[3]
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as ^1H -NMR, ^{13}C -NMR, FT-IR, and Mass Spectrometry.



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Caption: One-pot synthesis workflow for biscoumarin derivatives.

Photophysical & Photochemical Properties

The defining characteristic of this compound is its performance as both a fluorophore and a photosensitizer. The extended π -system and the electron-donating diethylamino groups result in strong absorption of visible light and efficient emission.[3]

Solvatochromism and Spectroscopic Profile

The compound exhibits significant solvatochromism, where its absorption and emission maxima shift with solvent polarity. A red shift (bathochromic shift) is observed in both absorption and fluorescence spectra as solvent polarity increases, which is indicative of a $\pi \rightarrow \pi^*$ electronic transition and suggests that the excited state is more polar than the ground state.[3]

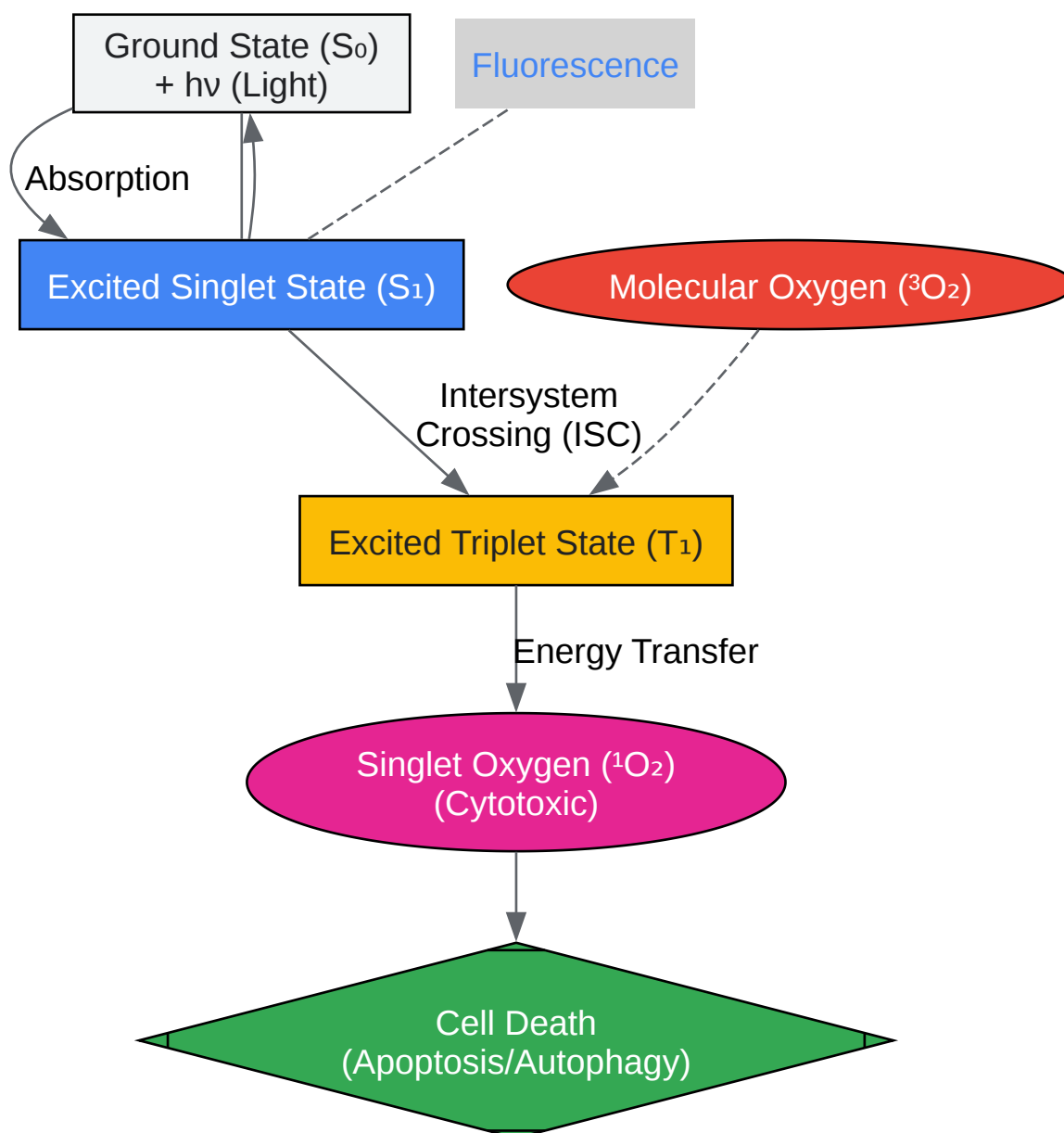
Table 2: Key Photophysical Parameters

Parameter	Value / Range	Solvent / Condition	Reference(s)
Absorption Maximum (λ_{max})	447 - 451 nm	Toluene	[1]
456 nm	Ethanol	[8]	
Molar Extinction Coefficient (ϵ)	~136,000 M ⁻¹ cm ⁻¹ (for related ketocoumarins)	Visible region	[9]
Fluorescence Emission Maximum	Varies with solvent polarity	-	[3]
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.28 - 0.48 (for related ketocoumarins)	Toluene	[9]

Mechanism: Triplet State Photosensitization

Beyond fluorescence, ketocoumarins like CAS 63226-13-1 are efficient heavy atom-free triplet photosensitizers. Upon photoexcitation, the molecule can undergo intersystem crossing (ISC) from the excited singlet state (S_1) to a long-lived triplet state (T_1). This triplet state can then transfer its energy to molecular oxygen (3O_2), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (1O_2).

The generation of singlet oxygen is the cornerstone of Type II photodynamic therapy. This reactive oxygen species (ROS) is highly cytotoxic and can induce localized cell death through apoptosis and/or autophagy upon irradiation of the photosensitizer.[9][10] The efficiency of this process, measured by the singlet oxygen quantum yield ($\Phi\Delta$), is reasonably high for this class of compounds.[9]



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Caption: Jablonski diagram illustrating photosensitization.

Applications in Drug Development and Research

The dual functionality as a fluorophore and photosensitizer makes this compound a versatile tool for drug development professionals.

High-Resolution Bioimaging

The strong fluorescence and significant Stokes shift make it an excellent probe for fluorescence microscopy.[2] Coumarin derivatives are known to be useful for imaging cellular components and processes.[11] Specifically, related coumarin scaffolds (COUPY dyes) have shown a tendency to accumulate in mitochondria, making them excellent theranostic agents for visualizing this organelle and inducing localized photodamage.[10]

Protocol: Live-Cell Mitochondrial Staining and Imaging

- Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.
- Probe Preparation: Prepare a stock solution (e.g., 1 mM) of **3,3'-Carbonylbis(7-diethylaminocoumarin)** in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 μ M) in pre-warmed cell culture medium.
- Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
- Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO₂ incubator.
- Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
- Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~450 nm, emission ~500-550 nm).

Photodynamic Therapy (PDT)

The ability to generate singlet oxygen upon irradiation makes this class of compounds potential photosensitizers for PDT, a non-invasive therapeutic strategy for cancer and other diseases. [10][12] Research on related coumarins has demonstrated effective in vitro anticancer activity upon visible-light irradiation, even in hypoxic conditions, with minimal dark toxicity.[10] The mechanism involves the generation of ROS, leading to mitochondrial damage and subsequent induction of apoptosis or autophagy.[10][13] This targeted approach offers a significant advantage over conventional chemotherapy by minimizing systemic side effects.

Safety and Handling

Hazard Identification:

- Causes skin irritation (H315).[4]
- Causes serious eye irritation (H319).[4]
- The toxicological properties have not been fully investigated.[5]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]
- Handling: Use in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5]

While many coumarin derivatives are considered to have low toxicity, it is crucial to handle this specific compound with care, given the incomplete toxicological data.[14] For in vitro studies, cytotoxicity should be assessed, and for any consideration of in vivo applications, extensive toxicological evaluation is mandatory.

Conclusion

3,3'-Carbonylbis(7-diethylaminocoumarin) is a multifunctional organic compound with significant potential for researchers in the life sciences and drug development. Its robust photophysical properties, combined with a straightforward synthesis, make it an attractive candidate for advanced applications. As a fluorescent probe, it offers bright, stable signals for high-contrast cellular imaging. As a photosensitizer, it represents a promising, easily synthesized scaffold for the development of novel photodynamic therapy agents. The insights and protocols provided in this guide are intended to equip scientists with the foundational knowledge required to harness the full potential of this versatile molecule in their research endeavors.

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